- Process and intermediates for the selective synthesis of fluvastatin, World Intellectual Property Organization, , ,

Cas no 93957-53-0 (Fluvastatin Methyl Ester)

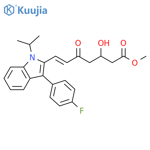

Fluvastatin Methyl Ester structure

Nome del prodotto:Fluvastatin Methyl Ester

Numero CAS:93957-53-0

MF:C25H28FNO4

MW:425.492530822754

MDL:MFCD22683920

CID:61667

PubChem ID:13741557

Fluvastatin Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- (3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate

- luvastatin methyl ester

- methyl (3r,5s,6e)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-3,5-dihydroxy-6-heptenoate

- Fluvastatin F-4

- Fluvastatin Methyl Ester

- (3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-Methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester

- [R*,S*-(E)]-(+/-)-7-[3-(4-Fluorophenyl)-1-(1-Methylethyl) -1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester

- methyl erythro-(E)-3,5-dihydroxy-7-[3-(4-fluorophenyl)-1-(1-methylethyl)indol-2-yl]hept-6-enoate

- 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-, methyl ester, [R*,S*-(E)]-(±)- (ZCI)

- rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate (ACI)

- 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-, methyl ester, [R*,S*-(E)]-

- rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate

- J-521374

- AKOS016843746

- (3S,5R,E)-Methyl7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate

- 93957-53-0

- GLXC-15134

- BOCZYIUKFAQNLG-DSJWGCTQSA-N

- Methyl(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate

- DTXSID201111963

- methyl (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

- SCHEMBL557533

-

- MDL: MFCD22683920

- Inchi: 1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+/t19-,20-/m0/s1

- Chiave InChI: BOCZYIUKFAQNLG-DSJWGCTQSA-N

- Sorrisi: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\[C@H](O)C[C@H](O)CC(=O)OC

Proprietà calcolate

- Massa esatta: 425.20000

- Massa monoisotopica: 425.20023654g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 31

- Conta legami ruotabili: 9

- Complessità: 604

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 2

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- XLogP3: 3.8

- Superficie polare topologica: 71.7Ų

Proprietà sperimentali

- Densità: 1.18

- Punto di ebollizione: 627.5 °C at 760 mmHg

- Punto di infiammabilità: 333.3 °C

- Indice di rifrazione: 1.568

- PSA: 71.69000

- LogP: 4.71650

Fluvastatin Methyl Ester Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S888514-50mg |

(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |

93957-53-0 | 98% | 50mg |

¥799.20 | 2022-10-10 | |

| TRC | F601275-1g |

Fluvastatin Methyl Ester |

93957-53-0 | 1g |

$ 1160.00 | 2023-09-07 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S888514-250mg |

(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |

93957-53-0 | 98% | 250mg |

¥2,413.80 | 2022-10-10 | |

| Alichem | A199008473-1g |

(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |

93957-53-0 | 95% | 1g |

$1276.80 | 2023-08-31 | |

| Chemenu | CM147757-1g |

(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |

93957-53-0 | 95% | 1g |

$450 | 2021-08-05 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S888514-10mg |

(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |

93957-53-0 | 98% | 10mg |

¥293.40 | 2022-10-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-396080-100 mg |

Fluvastatin Methyl Ester, |

93957-53-0 | 100MG |

¥2,407.00 | 2023-07-10 | ||

| A2B Chem LLC | AI62788-250mg |

(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |

93957-53-0 | 97% | 250mg |

$348.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180433-250mg |

Fluvastatin Methyl Ester |

93957-53-0 | 98% | 250mg |

¥2490.00 | 2024-04-24 | |

| A2B Chem LLC | AI62788-5g |

(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |

93957-53-0 | 97% | 5g |

$822.00 | 2024-07-18 |

Fluvastatin Methyl Ester Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Triethylborane , Oxygen Solvents: Methanol , Tetrahydrofuran ; 2 min, rt; 30 min, rt

1.2 30 min, rt

1.3 Reagents: Sodium borohydride ; -80 - -78 °C

1.2 30 min, rt

1.3 Reagents: Sodium borohydride ; -80 - -78 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Triethylborane Solvents: Methanol , Tetrahydrofuran ; rt; 30 min, rt; rt → -78 °C

1.2 Reagents: Sodium borohydride ; 2.5 h, -78 °C; -78 °C → 0 °C

1.3 Reagents: Hydrogen peroxide Solvents: Water ; 2 h, rt

1.2 Reagents: Sodium borohydride ; 2.5 h, -78 °C; -78 °C → 0 °C

1.3 Reagents: Hydrogen peroxide Solvents: Water ; 2 h, rt

Riferimento

- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium), Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Method for separation of optically active aryldihydroxyheptenoic acid esters, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Triethylborane Solvents: Methanol , Tetrahydrofuran ; rt

1.2 Reagents: Oxygen ; 5 min, rt; 1.5 h, rt; rt → -75 °C

1.3 Reagents: Sodium borohydride ; 30 min, -75 °C; 3 h, -80 °C; -80 °C → -10 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.5 Reagents: Hydrogen peroxide Solvents: Ethyl acetate , Water ; 20 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8; 30 min

1.2 Reagents: Oxygen ; 5 min, rt; 1.5 h, rt; rt → -75 °C

1.3 Reagents: Sodium borohydride ; 30 min, -75 °C; 3 h, -80 °C; -80 °C → -10 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.5 Reagents: Hydrogen peroxide Solvents: Ethyl acetate , Water ; 20 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8; 30 min

Riferimento

- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium), Hecheng Huaxue, 2008, 16(3), 358-361

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Stereoselective preparation of erythro-E-3,5-dihydroxy-7-[3'(4"-fluorophenyl)-1'(1"-methylethyl)indol-2'yl]heptenoates, European Patent Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Triethylborane , Oxygen Solvents: Methanol , Tetrahydrofuran ; 2 min, rt; 30 min, rt

1.2 30 min, rt

1.3 Reagents: Sodium borohydride ; -80 - -78 °C

1.2 30 min, rt

1.3 Reagents: Sodium borohydride ; -80 - -78 °C

Riferimento

- Process for preparation of fluvastatin and intermediates, China, , ,

Fluvastatin Methyl Ester Raw materials

- (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate

- 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-, methyl ester, (6E)-

- 5-rac-Fluvastatin O-Methyl 3-Keto

Fluvastatin Methyl Ester Preparation Products

Fluvastatin Methyl Ester Letteratura correlata

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

5. Book reviews

93957-53-0 (Fluvastatin Methyl Ester) Prodotti correlati

- 93957-54-1(Fluvastatin)

- 129332-29-2(tert-Butyl Fluvastatin)

- 194934-96-8((3R,5S)-Fluvastatin tert-Butyl Ester)

- 375846-25-6((6E)-7-3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl-5-hydroxy-3-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester)

- 155229-75-7((3R,5S)-7-3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl-3,5-dihydroxyhept-6-enoic acid)

- 155229-76-8((3S,5R)-Fluvastatin sodium salt)

- 94061-83-3(Fluvastatin lactone)

- 391222-65-4(4-chloro-N-{4-3-(4-chlorobenzamido)phenyl-1,3-thiazol-2-yl}benzamide)

- 920966-01-4(1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile,4-chloro-1-[tris(1-methylethyl)silyl]-)

- 2116210-03-6(1H-Indol-3-ol, 7-ethyl-2,3-dihydro-)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93957-53-0)R*,S*-(E)]-(±)-7-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-3,5-DIHYDROXY-6-HEPTENOIC ACID TERT BUTYL ESTER (FLUVASTATIN DIOL T-BUTYL ESTER)

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:93957-53-0)Fluvastatin Methyl Ester

Purezza:99%

Quantità:250mg

Prezzo ($):215.0